

Nlrp3-IN-25 (CAS 2660230-90-8): A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Nlrp3-IN-25**

Cat. No.: **B12375336**

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Abstract

Nlrp3-IN-25, identified as compound 32 in its primary literature, is a potent and orally bioavailable inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.^[1] With a CAS number of 2660230-90-8, this small molecule, featuring an oxazole scaffold with an acylsulfamide group, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.^[1] This technical guide provides a comprehensive overview of **Nlrp3-IN-25**, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to NLRP3 Inflammasome

The NLRP3 inflammasome is a critical component of the innate immune system, functioning as a multiprotein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).^[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.^[1] Dysregulation and hyperactivity of the NLRP3

inflammasome are implicated in the pathogenesis of numerous inflammatory diseases, making it a prime therapeutic target.

Nlrp3-IN-25: Mechanism of Action and Properties

Nlrp3-IN-25 is a selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct inhibition of NLRP3, thereby preventing the downstream cascade of caspase-1 activation and the subsequent release of IL-1 β and IL-18. The acylsulfamide moiety of the molecule is considered crucial for its inhibitory activity.[1]

Chemical Properties

Property	Value
CAS Number	2660230-90-8
Molecular Formula	C ₂₃ H ₂₄ F ₃ N ₅ O ₅ S
Molecular Weight	555.53 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO

In Vitro and In Vivo Efficacy

The biological activity of **Nlrp3-IN-25** has been characterized in various assays and animal models, demonstrating its potential as a therapeutic agent.

Table 1: In Vitro Activity of Nlrp3-IN-25[1]

Assay	Cell Line	Stimulus	Readout	IC ₅₀ (nM)
NLRP3 Inhibition	THP-1 cells	LPS + Nigericin	IL-1 β secretion	21
Human Whole Blood Assay	Human Whole Blood	LPS + Nigericin	IL-1 β secretion	180
Pyroptosis Inhibition	THP-1 cells	LPS + Nigericin	Cell Death	26
NLRC4 Selectivity	THP-1 cells	S. typhimurium	IL-1 β secretion	>10000

Table 2: Pharmacokinetic Properties of Nlrp3-IN-25 in Mice[1]

Parameter	Route	Dose (mg/kg)	Value
Cmax	PO	10	1.2 μ M
Tmax	PO	10	0.5 h
AUC	PO	10	2.5 μ M·h
Bioavailability (F%)	PO	10	45%

Table 3: In Vivo Efficacy of Nlrp3-IN-25[1]

Animal Model	Dosing Regimen	Readout	Result
LPS Challenge in Mice	10, 30, 100 mg/kg PO	Plasma IL-1 β levels	Dose-dependent reduction in IL-1 β
Adriamycin-Induced Glomerulonephritis in Mice	30, 100 mg/kg PO, daily for 14 days	Urine Albumin-to-Creatinine Ratio (UACR)	Significant and dose-dependent reduction in UACR

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol details the methodology used to determine the IC₅₀ of **Nlrp3-IN-25** against NLRP3 inflammasome activation in a human monocytic cell line.

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Lipopolysaccharide (LPS) from *E. coli* O111:B4
- Nigericin sodium salt
- **Nlrp3-IN-25** (dissolved in DMSO)
- Human IL-1 β ELISA kit
- 96-well cell culture plates

Procedure:

- Seed THP-1 cells at a density of 5×10^4 cells/well in a 96-well plate and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
- Prime the cells with 100 ng/mL of LPS in fresh media for 3 hours to induce the expression of pro-IL-1 β and NLRP3.
- Pre-incubate the primed cells with various concentrations of **Nlrp3-IN-25** or vehicle (DMSO) for 30 minutes.
- Induce NLRP3 inflammasome activation by adding 5 μ M nigericin and incubate for 1 hour.
- Collect the cell culture supernatants.

- Quantify the concentration of secreted IL-1 β in the supernatants using a human IL-1 β ELISA kit according to the manufacturer's instructions.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo LPS Challenge Model in Mice

This protocol describes the in vivo model to assess the efficacy of **Nlrp3-IN-25** in a systemic inflammation model.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from *E. coli* O111:B4
- **Nlrp3-IN-25**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Blood collection supplies (e.g., heparinized tubes)
- Mouse IL-1 β ELISA kit

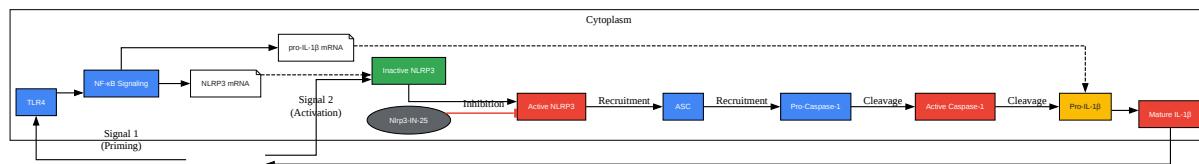
Procedure:

- Acclimatize mice for at least one week before the experiment.
- Administer **Nlrp3-IN-25** (at desired doses) or vehicle orally to the mice.
- One hour after compound administration, inject mice intraperitoneally with LPS at a dose of 0.25 mg/kg.
- Two hours after the LPS challenge, collect blood samples via cardiac puncture or another appropriate method into heparinized tubes.
- Separate plasma by centrifugation.

- Measure the concentration of IL-1 β in the plasma using a mouse IL-1 β ELISA kit following the manufacturer's protocol.
- Analyze the data to determine the dose-dependent effect of **Nlrp3-IN-25** on LPS-induced IL-1 β production.

Visualizations

NLRP3 Inflammasome Signaling Pathway



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References

- 1. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
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